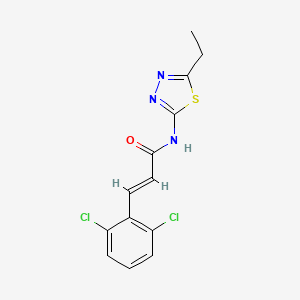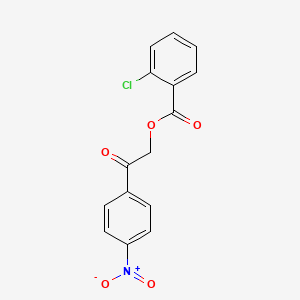
3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide (DCPTA) is a synthetic compound with potential applications in scientific research. It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound with diverse biological activities. DCPTA has been shown to have potent pharmacological effects on various biological systems, making it an attractive candidate for further investigation.
Wirkmechanismus
The mechanism of action of 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. In addition, 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to inhibit the replication of various viruses, including influenza A virus and hepatitis C virus.
Biochemical and Physiological Effects:
3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide also reduces the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of immune cells to sites of inflammation. In addition, 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have potent pharmacological effects at relatively low concentrations, making it a cost-effective option for research. However, 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has some limitations. It has a relatively short half-life in vivo, which may limit its therapeutic potential. In addition, its mechanism of action is not fully understood, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to have neuroprotective effects in vitro, and further studies are needed to determine its efficacy in animal models of neurodegenerative diseases. Another area of interest is its potential use in the treatment of viral infections. 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to inhibit the replication of various viruses, and further studies are needed to determine its efficacy in vivo. Finally, further studies are needed to elucidate the mechanism of action of 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide, which may lead to the development of more potent and selective derivatives.
Synthesemethoden
3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide can be synthesized using a variety of methods, including the reaction of 2,6-dichloroaniline with ethyl isothiocyanate followed by cyclization with hydrazine hydrate. Another method involves the reaction of 2,6-dichloroaniline with thiosemicarbazide followed by cyclization with ethyl chloroacetate. Both methods have been used to produce high yields of 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide with good purity.
Wissenschaftliche Forschungsanwendungen
3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has been extensively studied for its potential applications in scientific research. It has been shown to have potent anti-inflammatory, antitumor, and antiviral activities. In addition, 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3OS/c1-2-12-17-18-13(20-12)16-11(19)7-6-8-9(14)4-3-5-10(8)15/h3-7H,2H2,1H3,(H,16,18,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKCSIJQRNMCNS-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C=CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazol-3-yl)methyl]morpholine](/img/structure/B5632225.png)
![1-methyl-2-oxo-8-(3-pyridinylacetyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5632227.png)
![1-{3-methyl-5-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-1H-1,2,4-triazol-1-yl}butan-2-ol](/img/structure/B5632230.png)


![3-methyl-1-(methylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5632252.png)
![5-[(3-methyl-2-thienyl)methylene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5632261.png)
![2-(2,4-difluorophenoxy)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B5632268.png)
![N-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazol-2(5H)-ylacetamide](/img/structure/B5632280.png)
![N-{2-[1-(4-fluorophenyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]ethyl}-N-methylmethanesulfonamide](/img/structure/B5632283.png)
![3-chloro-N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5632297.png)
![(4S)-1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5632304.png)
